molecular formula C10H8N2O B3133507 3-(1H-imidazol-2-yl)benzaldehyde CAS No. 391668-64-7

3-(1H-imidazol-2-yl)benzaldehyde

Cat. No. B3133507
CAS RN: 391668-64-7
M. Wt: 172.18 g/mol
InChI Key: ZRJPAQUHEOTJAP-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)benzaldehyde is a chemical compound with the CAS Number: 127404-22-2 and a molecular weight of 172.19 . It has the IUPAC name 3-(1H-imidazol-1-yl)benzaldehyde . The compound is a solid under normal conditions .


Synthesis Analysis

Imidazole compounds, including 3-(1H-imidazol-2-yl)benzaldehyde, have been synthesized through various methods . For instance, one method involves palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes .


Molecular Structure Analysis

The molecular structure of 3-(1H-imidazol-2-yl)benzaldehyde consists of an imidazole ring attached to a benzaldehyde group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole compounds, including 3-(1H-imidazol-2-yl)benzaldehyde, are key components to functional molecules that are used in a variety of everyday applications . They have been used in the synthesis of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

3-(1H-imidazol-2-yl)benzaldehyde is a solid under normal conditions and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Ratiometric Fluorescent Probing

3-(1H-imidazol-2-yl)benzaldehyde derivatives have been utilized in the design of ratiometric fluorescent probes. For instance, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde was developed as a probe for cysteine and homocysteine, exhibiting a large emission shift, which is useful for quantitative detection of these amino acids (Lin et al., 2008).

Chemical Synthesis and Characterization

Imidazole derivatives, including those related to 3-(1H-imidazol-2-yl)benzaldehyde, have been synthesized for various applications. For instance, new imidazole derivatives were synthesized from Benzil and substituted benzaldehyde, offering advantages such as good yield and simple procedure (Ilavarasan et al., 2018).

Luminescence Sensing

Compounds derived from 3-(1H-imidazol-2-yl)benzaldehyde have been employed in luminescence sensing applications. For example, certain lanthanide(III)-organic frameworks with imidazole dicarboxylate structures exhibit selective sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi et al., 2015).

Antioxidant, Antifungal, and Antileishmanial Activities

Some 3-(1H-imidazol-2-yl)benzaldehyde derivatives have been studied for their potential antioxidant, antifungal, and antileishmanial activities. For example, novel prop-2-en-1-ones derivatives showed significant activities in preliminary evaluations (Hussain et al., 2009).

Corrosion Inhibition

Derivatives of 3-(1H-imidazol-2-yl)benzaldehyde have been applied in the inhibition of corrosion of carbon steel in acidic media. Research shows that these derivatives offer significant corrosion inhibition efficiency, with benzaldehyde derivatives ranking highest in effectiveness (Costa et al., 2021).

Mechanism of Action

While the specific mechanism of action for 3-(1H-imidazol-2-yl)benzaldehyde is not mentioned in the search results, imidazole compounds in general have been known to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs, showing different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Imidazole compounds, including 3-(1H-imidazol-2-yl)benzaldehyde, continue to be an area of interest in research due to their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . Future challenges include further exploration of their synthesis, functionalization, and potential applications .

properties

IUPAC Name

3-(1H-imidazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-11-4-5-12-10/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPAQUHEOTJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591284
Record name 3-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-yl)benzaldehyde

CAS RN

391668-64-7
Record name 3-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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